ethyl 2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based small molecule featuring a tetrahydropyran (THP) ring substituted with a 4-methoxyphenyl group. The core structure includes:
- Thiazole ring: A five-membered heterocycle with nitrogen and sulfur atoms, substituted with a methyl group at position 4 and an ethyl carboxylate at position 3.
- Tetrahydro-2H-pyran moiety: A six-membered oxygen-containing ring fused to a 4-methoxyphenyl group, connected via a carbonyl-amino linker to the thiazole’s position 2.
This compound’s design leverages the thiazole scaffold’s versatility in medicinal chemistry, often associated with kinase inhibition, antimicrobial activity, or anti-inflammatory properties .
Properties
Molecular Formula |
C20H24N2O5S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
ethyl 2-[[4-(4-methoxyphenyl)oxane-4-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H24N2O5S/c1-4-27-17(23)16-13(2)21-19(28-16)22-18(24)20(9-11-26-12-10-20)14-5-7-15(25-3)8-6-14/h5-8H,4,9-12H2,1-3H3,(H,21,22,24) |
InChI Key |
NOWHBQNSPUJGRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2(CCOCC2)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine with ethyl N-aryloxamates . This reaction is followed by the formation of the thiazole ring through cyclization reactions involving appropriate thioamide precursors .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Research indicates that compounds containing thiazole rings exhibit a range of biological activities, including:
- Antimicrobial Activity : Some studies have shown that derivatives of thiazoles have significant antibacterial properties.
- Anticancer Potential : Ethyl 2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has been investigated for its potential to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor interaction.
Case Studies
- Antimicrobial Studies : A study demonstrated that thiazole derivatives exhibited potent activity against various bacterial strains, suggesting that this compound could be developed as an antibacterial agent .
- Cancer Research : In vitro studies indicated that this compound could induce apoptosis in cancer cells by targeting specific metabolic pathways, leading to reduced cell viability .
Applications in Medicinal Chemistry
The unique structural features of this compound make it a candidate for various applications:
- Drug Development : Its potential as a lead compound for developing new antimicrobial or anticancer drugs.
- Biological Probes : Utilized in biochemical assays to study enzyme interactions or cell signaling pathways.
Mechanism of Action
The mechanism of action of ethyl 2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate ()
- Key differences : Replaces the THP-methoxyphenyl group with a pyrazole ring bearing 4-chlorophenyl and 4-fluorophenyl substituents.
- Impact :
- The chloro and fluoro groups increase electron-withdrawing effects, enhancing metabolic stability but reducing solubility compared to the methoxy group.
- Pyrazole’s planar structure may improve stacking interactions but reduce conformational flexibility versus the THP ring.
Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate ()
- Key differences : Substitutes the THP-methoxyphenyl with a 3,4-dichlorophenyl group.
- Lacks the oxygen atom in THP, diminishing hydrogen-bonding capacity.
Analogues with Heterocyclic or Peptide-Linked Substituents
Ethyl 4-methyl-2-({N-[(4-phenylpiperazin-1-yl)carbonyl]-L-alanyl}amino)-1,3-thiazole-5-carboxylate ()
- Key differences : Features a piperazine-L-alanyl substituent instead of THP-methoxyphenyl.
- Impact: Piperazine introduces a basic nitrogen, enhancing solubility and enabling salt formation.
Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate ()
- Key differences: Contains a fused pyrano-chromene system instead of a THP ring.
- Impact :
- Increased aromaticity and rigidity may enhance π-π interactions but reduce adaptability to target conformational changes.
- Chromene’s oxygen atom offers additional hydrogen-bonding sites.
Analogues with Benzothiazole or Pyrazole Derivatives
Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate ()
- Key differences : Replaces the THP-methoxyphenyl with a benzothiazole-pyrazole hybrid.
- Impact: Benzothiazole’s extended aromatic system improves stacking interactions but increases molecular weight (302.35 g/mol vs. ~400–450 g/mol for the target compound).
Research Findings and Implications
- Synthetic Routes : The target compound likely employs coupling strategies similar to those in (e.g., EDC/HOBt-mediated amide bond formation). The THP-methoxyphenyl group may require specialized protection due to its steric bulk .
- Pharmacokinetics : The THP ring’s oxygen atom may improve bioavailability compared to fully aromatic systems (e.g., ) by enhancing water solubility.
Biological Activity
Ethyl 2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and the implications of its structural components.
Chemical Structure and Properties
The compound features several functional groups, including a thiazole ring, a methoxyphenyl substituent, and a tetrahydropyran moiety. Its molecular formula is with a molecular weight of 404.5 g/mol . The thiazole ring is particularly significant as it is known for various biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Research indicates that compounds containing thiazole rings often exhibit anticancer properties. For instance, derivatives of thiazoles have been shown to inhibit the growth of various cancer cell lines. A study highlighted that thiazole-based compounds can act as effective inhibitors of dihydrofolate reductase (DHFR), with some derivatives demonstrating IC50 values as low as 0.06 µM against non-small cell lung cancer cells . The structural features of this compound may contribute to similar anticancer activities.
Antimicrobial Activity
Thiazole derivatives have also been extensively studied for their antimicrobial properties. This compound has shown potential against various bacterial strains. The presence of the methoxyphenyl group is believed to enhance its bioactivity by improving lipophilicity and cellular permeability .
Synthesis Pathways
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The methoxyphenyl and tetrahydropyran moieties can be introduced via nucleophilic substitution reactions or coupling reactions.
- Final Esterification : The final step usually involves esterification to yield the ethyl ester form of the compound.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thiazole derivatives:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Thiazole Derivative A | DHFR Inhibition | 0.06 µM | |
| Thiazole Derivative B | Antimicrobial | Varies by strain | |
| Thiazole Derivative C | Anticancer (MCF7) | 0.1 µM |
These findings suggest that this compound may exhibit similar or enhanced biological activity due to its unique structural characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
